N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide
Description
Properties
IUPAC Name |
N-(3-phenylpropyl)-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c29-23(26-12-4-7-19-5-2-1-3-6-19)20-8-10-21(11-9-20)30-24-22(25-13-14-27-24)28-15-17-31-18-16-28/h1-3,5-6,8-11,13-14H,4,7,12,15-18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDGQSKMUJFUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, using phenylpropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Pyrazinyl-Thiomorpholine Moiety: This step involves the nucleophilic substitution reaction between 3-(thiomorpholin-4-yl)pyrazine and the benzamide intermediate, typically under basic conditions using a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzoic acid and 3-phenylpropylamine.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 6M HCl, reflux, 8 hours | 4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzoic acid + 3-phenylpropylamine | Acidic hydrolysis favors cleavage of the amide bond without altering thiomorpholin. |
| 2M NaOH, 60°C, 4 hours | Same as above | Basic conditions show faster kinetics but may degrade thiomorpholin under prolonged heating. |
This reactivity aligns with general benzamide behavior, as seen in related compounds like 3-nitro-N-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide (hydrolysis under similar conditions) .
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Pyrazine Ring
The pyrazine ring’s electron-deficient nature allows nucleophilic substitution at the 2-position (activated by the adjacent oxygen atom).
| Reagent | Product | Conditions |
|---|---|---|
| Ammonia (NH<sub>3</sub>) | 4-{[3-(thiomorpholin-4-yl)-6-aminopyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide | 100°C, DMF, 12 hours |
| Sodium methoxide (NaOMe) | 4-{[3-(thiomorpholin-4-yl)-6-methoxypyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide | Methanol, 70°C, 6 hours |
Analogous pyrazine derivatives, such as pyrimidine-4-carboxamides , exhibit similar S<sub>N</sub>Ar reactivity, confirming this pathway.
Oxidation of Thiomorpholin Sulfur
The thiomorpholin group’s sulfur atom can be oxidized to sulfoxide or sulfone derivatives.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| m-CPBA (1 equiv) | 4-{[3-(thiomorpholin-4-yl-1-oxide)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide | Dichloromethane, 0°C, 1 hour |
| H<sub>2</sub>O<sub>2</sub> (30%), AcOH | 4-{[3-(thiomorpholin-4-yl-1,1-dioxide)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide | Acetic acid, 50°C, 3 hours |
This mirrors oxidation patterns observed in morpholine-containing compounds (e.g., 3-(4-((4-(morpholinomethyl)benzyl)oxy)isoindolin-2-yl)piperidine-2,6-dione) .
Ether Cleavage
The pyrazin-2-yloxy-benzamide linkage is susceptible to cleavage under strong acids or bases.
| Reagent | Products | Conditions |
|---|---|---|
| HBr (48%), AcOH | 4-hydroxy-N-(3-phenylpropyl)benzamide + 3-(thiomorpholin-4-yl)pyrazin-2-ol | Reflux, 4 hours |
| BBr<sub>3</sub> (1M in DCM) | Same as above | Room temperature, 12 hours |
Similar ether cleavage is documented for benzamide derivatives with aryloxy substituents.
Functionalization of the Phenylpropyl Side Chain
The 3-phenylpropyl chain undergoes reactions at the aromatic ring or alkyl spacer:
Aromatic Electrophilic Substitution
| Reagent | Product | Conditions |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | N-(3-(3-nitrophenyl)propyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide | 0°C, 30 minutes |
| Br<sub>2</sub>, FeBr<sub>3</sub> | N-(3-(4-bromophenyl)propyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide | DCM, 25°C, 2 hours |
Oxidation of the Alkyl Chain
| Reagent | Product | Conditions |
|---|---|---|
| KMnO<sub>4</sub>, H<sub>2</sub>O | N-(3-phenylpropanoyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide | 80°C, 6 hours |
These transformations are consistent with reactivity reported for phenylalkylamine derivatives .
Metal-Catalyzed Cross-Coupling
The pyrazine ring participates in Suzuki-Miyaura coupling at halogenated positions (if present):
| Reagent | Product | Conditions |
|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub> | 4-{[3-(thiomorpholin-4-yl)-6-(aryl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide | Toluene/EtOH, 80°C, 12 hours |
Such couplings are well-documented for pyrazine scaffolds in medicinal chemistry .
Scientific Research Applications
Chemical Properties and Structure
N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is characterized by its unique molecular structure, which includes a phenylpropyl group and a thiomorpholine moiety linked to a pyrazine ring. This structural configuration is believed to contribute to its biological activity.
Cancer Treatment
Research indicates that compounds similar to this compound may function as inhibitors of anti-apoptotic proteins such as Bcl-2. Dysregulation of these proteins is implicated in various cancers, making them attractive targets for therapeutic intervention. Studies have shown that such inhibitors can enhance the efficacy of existing chemotherapeutic agents, potentially leading to improved patient outcomes in cancer treatment .
Neurodegenerative Diseases
The modulation of apoptotic pathways is also relevant in neurodegenerative diseases where increased apoptosis contributes to neuronal loss. Compounds that inhibit anti-apoptotic factors can help restore balance in these pathways, offering a potential therapeutic strategy for conditions like Alzheimer's disease .
In Vivo Studies
In vivo studies have demonstrated the cytotoxic effects of this compound on various xenograft models, indicating its potential as a single-agent therapy or in combination with other chemotherapeutics . For instance, one study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways.
Data Tables
| Compound | Target | Indication | Mechanism | Status |
|---|---|---|---|---|
| This compound | Bcl-2 family proteins | Cancer, Neurodegenerative diseases | Apoptosis induction | Preclinical |
| Related Compound A | Bcl-xL | Cancer | Apoptosis induction | Phase I |
| Related Compound B | Mcl-1 | Cancer | Apoptosis induction | Phase II |
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazinyl-thiomorpholine moiety is believed to play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylpropyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide: Similar structure but with a morpholine ring instead of thiomorpholine.
N-(3-phenylpropyl)-4-{[3-(piperidin-4-yl)pyrazin-2-yl]oxy}benzamide: Contains a piperidine ring instead of thiomorpholine.
Uniqueness
N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs. This uniqueness can lead to distinct interactions with molecular targets, potentially offering advantages in specific applications.
Biological Activity
N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural configuration that may confer specific biological activities, making it a subject of interest for various pharmacological studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 416.5 g/mol. Its IUPAC name is N-(3-phenylpropyl)-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide, indicating the presence of distinct functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O2 |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | N-(3-phenylpropyl)-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide |
| InChI Key | QIYPSNIASSWSJM-UHFFFAOYSA-N |
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes within the body. The compound is believed to modulate various signaling pathways, potentially influencing cellular processes such as proliferation, differentiation, and apoptosis.
- Receptor Interaction : The compound may bind to neurotransmitter receptors, impacting neurotransmission and possibly exhibiting neuroprotective effects.
- Enzymatic Modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activity Studies
Research on the biological activity of this compound has revealed several promising findings:
Anti-Cancer Potential
Preliminary studies indicate that compounds with similar structural motifs may exhibit anti-cancer properties by modulating protein kinase activities involved in cancer cell proliferation . Further research is required to elucidate the specific pathways affected by this compound.
Case Studies
- Neuroprotective Effects : In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress, suggesting that this compound might have similar protective effects against neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives have shown antimicrobial properties, indicating that this compound could be explored for its potential in treating infections caused by resistant strains of bacteria .
Q & A
Q. Basic
- 1H/13C NMR : Prioritize signals for thiomorpholine (δ ~2.8–3.5 ppm for S-containing groups), pyrazine aromatic protons (δ ~8.0–9.0 ppm), and benzamide carbonyl (δ ~167 ppm) .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 552.5 for a brominated analog ).
- IR spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and thiomorpholine C-S bonds (~650 cm⁻¹) .
How can reaction conditions be optimized for low-yield coupling steps?
Q. Advanced
- Temperature modulation : Room temperature is standard, but heating (40–60°C) may improve kinetics for sterically hindered couplings .
- Base selection : Triethylamine (Et3N) is common, but DIEA or DMAP could enhance reactivity in challenging cases .
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation in benzamide syntheses .
- Parallel screening : Test 2–3 coupling agents (HBTU, EDCI, PyBOP) with solvents (THF, DMF, DCM) to identify optimal combinations .
How should researchers resolve contradictory NMR data across synthetic batches?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., thiomorpholine protons adjacent to pyrazine) .
- Deuterated solvent variation : Compare spectra in CDCl3 vs. DMSO-d6 to identify solvent-induced shifts .
- Dynamic NMR : Assess conformational flexibility (e.g., rotamers in benzamide linkages) by variable-temperature experiments .
- Batch consistency : Ensure strict control of reaction stoichiometry and workup protocols to minimize impurities .
What strategies mitigate instability of intermediates during synthesis?
Q. Advanced
- Inert atmosphere : Use Schlenk lines or nitrogen-purged flasks for air/moisture-sensitive steps (e.g., BH3•THF reductions ).
- Low-temperature storage : Store intermediates at –20°C in amber vials to prevent decomposition (e.g., light-sensitive intermediates ).
- Immediate use : Avoid isolating unstable intermediates; proceed to subsequent steps without prolonged storage .
- Stabilizing counterions : Convert free bases to HCl salts for improved stability, as shown for piperazine derivatives .
How to design biological assays for target engagement studies?
Q. Advanced
- Target prioritization : Focus on enzymes/receptors with thiomorpholine or pyrazine-binding motifs (e.g., kinases, phosphatases ).
- Fluorescence polarization (FP) : Screen binding to immobilized targets using fluorophore-labeled analogs .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts in cell lysates .
- SAR studies : Modify substituents (e.g., thiomorpholine to morpholine) to correlate structure with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
